CAZQGLFLXPFQNS-UHFFFAOYSA-J
CAZQGLFLXPFQNS-UHFFFAOYSA-J
Brand Name:
Vulcanchem
CAS No.:
18403-67-3
VCID:
VC21035988
InChI:
InChI=1S/2C10H20O2S.C4H4O4.4C4H9.2Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*9,13H,3-8H2,1-2H3;1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4
SMILES:
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SCC(=O)OCC(CC)CCCC
Molecular Formula:
C40H76O8S2Sn2
Molecular Weight:
986.6 g/mol
CAZQGLFLXPFQNS-UHFFFAOYSA-J
CAS No.: 18403-67-3
Cat. No.: VC21035988
Molecular Formula: C40H76O8S2Sn2
Molecular Weight: 986.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18403-67-3 |
|---|---|
| Molecular Formula | C40H76O8S2Sn2 |
| Molecular Weight | 986.6 g/mol |
| IUPAC Name | bis[dibutyl-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylstannyl] but-2-enedioate |
| Standard InChI | InChI=1S/2C10H20O2S.C4H4O4.4C4H9.2Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*9,13H,3-8H2,1-2H3;1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4 |
| Standard InChI Key | CAZQGLFLXPFQNS-UHFFFAOYSA-J |
| SMILES | CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SCC(=O)OCC(CC)CCCC |
| Canonical SMILES | CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SCC(=O)OCC(CC)CCCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator